molecular formula C15H18N2O5S B2715556 Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate CAS No. 1428373-65-2

Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate

Cat. No. B2715556
CAS RN: 1428373-65-2
M. Wt: 338.38
InChI Key: UPLWIACFQHKTFW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Azetidines are known for their unique reactivity, driven by the considerable ring strain . They can undergo various chemical reactions, including practical C(sp3)–H functionalization and facile opening with carbon nucleophiles . The specific reactivity of “Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate” would depend on its exact structure and the conditions under which it is used .

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has explored methodologies that could potentially relate to the synthesis and reactivity of compounds similar to "Methyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)benzoate". For example, Flynn, Zabrowski, and Nosal (1992) investigated the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations to afford substituted 3-azabicyclo-[3.3.0]octanes, highlighting the utility of sulfonyl groups in facilitating complex cyclization reactions (D. Flynn, D. L. Zabrowski, & R. Nosal, 1992). This demonstrates the potential for intricate synthetic strategies that could be applied to the synthesis of "this compound".

Pharmacological Research

In pharmacological research, compounds containing sulfonyl and azetidine groups have been investigated for their biological activities. For instance, Baumgarth, Beier, and Gericke (1997) focused on the development of benzoylguanidines as Na+/H+ antiporter inhibitors, showcasing the therapeutic potential of sulfonyl-containing compounds in treating acute myocardial infarction (M. Baumgarth, N. Beier, & R. Gericke, 1997). This suggests that derivatives of "this compound" could have potential applications in drug development.

Materials Science

While not directly related to "this compound", research into the synthesis and applications of novel materials often involves the manipulation of functional groups found in such compounds. For example, the development of arylsulfonamides through the reaction of enamine with arylsulfonyl isocyanate, as described by Alizadeh and Rezvanian (2008), points to the versatility of sulfonyl groups in creating materials with potential novel properties (A. Alizadeh & A. Rezvanian, 2008).

Future Directions

Azetidines are an area of active research, with recent advances in their synthesis and reactivity . Future directions may include the development of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, and the use of azetidines in polymer synthesis .

properties

IUPAC Name

methyl 4-[(1-cyclopropylsulfonylazetidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-22-15(19)10-2-4-12(5-3-10)16-14(18)11-8-17(9-11)23(20,21)13-6-7-13/h2-5,11,13H,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLWIACFQHKTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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